molecular formula C28H30FN5O B1253033 5-Fluoro-8-{4-[4-(6-methoxyquinolin-8-yl)piperazin-1-yl]piperidin-1-yl}Quinoline

5-Fluoro-8-{4-[4-(6-methoxyquinolin-8-yl)piperazin-1-yl]piperidin-1-yl}Quinoline

Cat. No. B1253033
M. Wt: 471.6 g/mol
InChI Key: XPHZCOLHJWNPNX-UHFFFAOYSA-N
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Patent
US07671056B2

Procedure details

Toluene (118 g), sodium triacetoxyborohydride (44.5 g) were mixed at 0° C. to room temperature. To this mixture was charged a premixed toluene solution of 6-methoxy-8-(1-piperazinyl)quinoline (Step 1, 160 g, 27.4 wt % in toluene) and 1-(5-fluoroquinolin-8-yl)piperidin-4-one (Step 3, 41 g). The resulting mixture was stirred for 2 to 3 hours at about 30° C. KOH solution (443 g 9% in water) was charged to quench the residual sodium triacetoxyborohydride. Heptane (118 g) was added to further precipitate the product. The product was then filtered and washed with ethanol (2×100 ml). Yield 68 g, 86%. This crude product (67 g) was dissolved in 586 g dichloromethane and passed through a charcoal/celite pad to remove palladium. The dichloromethane was distilled off while 400 g of ethanol was slowly added at the same time. The resulting slurry was filtered and washed with ethanol twice (65 g+100 g). The product was dried in oven at 55° C. overnight. Purification recovery yield 59.9 g, 89.4%.
Name
Quantity
443 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
1-(5-fluoroquinolin-8-yl)piperidin-4-one
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
44.5 g
Type
reactant
Reaction Step Three
Quantity
118 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[CH3:15][O:16][C:17]1[CH:18]=[C:19]2[C:24](=[C:25]([N:27]3[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]3)[CH:26]=1)[N:23]=[CH:22][CH:21]=[CH:20]2.[F:33][C:34]1[CH:43]=[CH:42][C:41]([N:44]2[CH2:49][CH2:48][C:47](=O)[CH2:46][CH2:45]2)=[C:40]2[C:35]=1[CH:36]=[CH:37][CH:38]=[N:39]2.[OH-].[K+]>C1(C)C=CC=CC=1>[F:33][C:34]1[CH:43]=[CH:42][C:41]([N:44]2[CH2:49][CH2:48][CH:47]([N:30]3[CH2:29][CH2:28][N:27]([C:25]4[CH:26]=[C:17]([O:16][CH3:15])[CH:18]=[C:19]5[C:24]=4[N:23]=[CH:22][CH:21]=[CH:20]5)[CH2:32][CH2:31]3)[CH2:46][CH2:45]2)=[C:40]2[C:35]=1[CH:36]=[CH:37][CH:38]=[N:39]2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
443 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
COC=1C=C2C=CC=NC2=C(C1)N1CCNCC1
Name
1-(5-fluoroquinolin-8-yl)piperidin-4-one
Quantity
41 g
Type
reactant
Smiles
FC1=C2C=CC=NC2=C(C=C1)N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
44.5 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
118 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 to 3 hours at about 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench the residual sodium triacetoxyborohydride
ADDITION
Type
ADDITION
Details
Heptane (118 g) was added to further precipitate the product
FILTRATION
Type
FILTRATION
Details
The product was then filtered
WASH
Type
WASH
Details
washed with ethanol (2×100 ml)
DISSOLUTION
Type
DISSOLUTION
Details
This crude product (67 g) was dissolved in 586 g dichloromethane
CUSTOM
Type
CUSTOM
Details
to remove palladium
DISTILLATION
Type
DISTILLATION
Details
The dichloromethane was distilled off while 400 g of ethanol
ADDITION
Type
ADDITION
Details
was slowly added at the same time
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
washed with ethanol twice (65 g+100 g)
CUSTOM
Type
CUSTOM
Details
The product was dried in oven at 55° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Purification recovery yield 59.9 g, 89.4%

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
Smiles
FC1=C2C=CC=NC2=C(C=C1)N1CCC(CC1)N1CCN(CC1)C=1C=C(C=C2C=CC=NC12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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